DL-4-Chlorphenylalanin-ethylester-hydrochlorid

Übersicht

Beschreibung

DL-4-Chlorophenylalanine ethyl ester hydrochloride, also known as 4-Chloro-DL-phenylalanine (PCPA), is an inhibitor of 5-hydroxytrytamine (5-HT) synthesis . It has been found to improve the inflammation of lung tissue and remodeling pulmonary artery . PCPA can reduce the expression of tryptophan hydroxylase 1 (TPH1), matrix metalloproteinase (MMP), and pro-inflammatory factors .

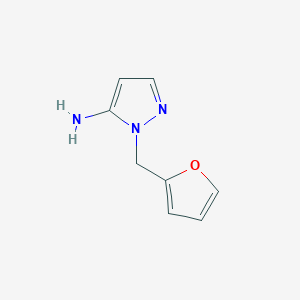

Molecular Structure Analysis

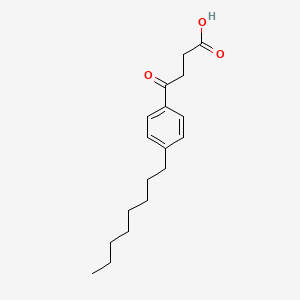

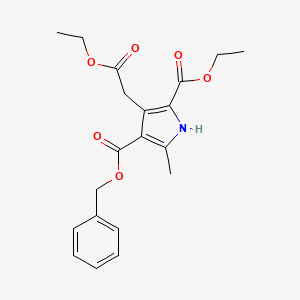

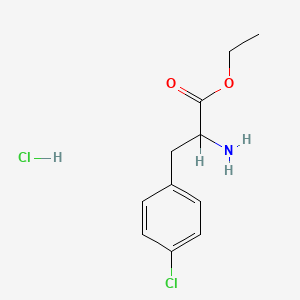

The molecular formula of DL-4-Chlorophenylalanine ethyl ester hydrochloride is C11H15Cl2NO2 . Its molecular weight is 264.15 . The linear formula is ClC6H4CH2CH(NH2)CO2C2H5·HCl .Physical And Chemical Properties Analysis

DL-4-Chlorophenylalanine ethyl ester hydrochloride is a solid substance . Its melting point is between 168-170 °C . It is sensitive and hygroscopic .Wissenschaftliche Forschungsanwendungen

Neurowissenschaftliche Forschung

DL-4-Chlorphenylalanin-ethylester-hydrochlorid: wird als Tryptophanhydroxylase 1 (TPH1)-Inhibitor verwendet. TPH1 ist ein Enzym, das für die Synthese von Serotonin, einem Neurotransmitter, der an der Stimmungsregulation und dem Schlaf beteiligt ist, entscheidend ist. Durch die Hemmung von TPH1 können Forscher die Auswirkungen reduzierter Serotoninspiegel untersuchen und so zum Verständnis von Störungen wie Depression und Schlaflosigkeit beitragen.

Entwicklungsbiologie

Diese Verbindung wird verwendet, um Embryonen zu behandeln, um ihre Wirkung auf Serotonin zu untersuchen . Serotonin ist nicht nur ein Neurotransmitter, sondern spielt auch eine Rolle in der Embryonalentwicklung. Durch die Manipulation von Serotoninspiegeln können Wissenschaftler untersuchen, wie dieser Neurotransmitter das Wachstum und die Organbildung beeinflusst.

Genetik und Molekularbiologie

In genetischen Studien wird This compound für die Selektion von Enterococcus faecalis-Transformanten mit dem pESentA32-Plasmid verwendet . Diese Anwendung ist entscheidend für Experimente, die die Genbearbeitung und Transformation beinhalten, bei denen spezifische Bakterienkolonien basierend auf ihrer Resistenz oder Empfindlichkeit gegenüber bestimmten Verbindungen ausgewählt werden.

Verhaltensstudien

Forscher induzieren Schlaflosigkeit bei Rattenmodellen mit dieser Verbindung . Durch die Erstellung von Tiermodellen für Schlaflosigkeit können Wissenschaftler die Wirksamkeit neuer Medikamente testen und die Mechanismen untersuchen, die Schlafschwierigkeiten zugrunde liegen.

Aquatische Modellorganismen

Die Verbindung wird verwendet, um kras+ männliche Zebrafische zu behandeln . Zebrafische sind ein beliebter Modellorganismus in der biologischen Forschung aufgrund ihrer transparenten Embryonen und der schnellen Entwicklung. Diese Anwendung ermöglicht die Untersuchung genetischer Mutationen und ihrer physiologischen Folgen.

Entomologie

Es wird verwendet, um Fliegen zu füttern, um die Wirkung von Serotonin zu untersuchen . Fliegen, wie Drosophila melanogaster, sind ein weiterer Modellorganismus, der in der Forschung weit verbreitet ist. Durch die Veränderung ihrer Ernährung mit bestimmten Verbindungen können Forscher Veränderungen im Verhalten, in der Fortpflanzung und der Lebensdauer beobachten.

Wirkmechanismus

DL-4-Chlorophenylalanine ethyl ester hydrochloride exerts its effects by inhibiting tryptophan hydroxylase, the enzyme that catalyzes the rate-limiting step in the biosynthesis of serotonin. By reducing serotonin levels, DL-4-Chlorophenylalanine ethyl ester hydrochloride can induce a range of physiological and behavioral effects, including depression, aggression, and sleep disturbance.

Biochemical and Physiological Effects

DL-4-Chlorophenylalanine ethyl ester hydrochloride administration can induce a range of biochemical and physiological effects, including:

1. Reduction in serotonin levels: DL-4-Chlorophenylalanine ethyl ester hydrochloride administration reduces serotonin levels in the brain and peripheral tissues.

2. Increase in tryptophan levels: DL-4-Chlorophenylalanine ethyl ester hydrochloride administration increases tryptophan levels in the brain and peripheral tissues.

3. Alteration in neurotransmitter levels: DL-4-Chlorophenylalanine ethyl ester hydrochloride administration can alter the levels of other neurotransmitters, such as dopamine and norepinephrine, in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

DL-4-Chlorophenylalanine ethyl ester hydrochloride has several advantages and limitations for lab experiments. Some of the advantages include:

1. Potent inhibitor: DL-4-Chlorophenylalanine ethyl ester hydrochloride is a potent inhibitor of tryptophan hydroxylase, making it a useful tool for investigating the role of serotonin in various physiological and pathological processes.

2. Well-established: DL-4-Chlorophenylalanine ethyl ester hydrochloride has been widely used in scientific research, and its effects are well-established.

3. Specificity: DL-4-Chlorophenylalanine ethyl ester hydrochloride specifically inhibits tryptophan hydroxylase, making it a more specific inhibitor than other compounds that can affect serotonin levels.

Some of the limitations of DL-4-Chlorophenylalanine ethyl ester hydrochloride include:

1. Non-specific effects: DL-4-Chlorophenylalanine ethyl ester hydrochloride administration can have non-specific effects on other neurotransmitters, making it difficult to interpret the results of experiments.

2. Ethical concerns: DL-4-Chlorophenylalanine ethyl ester hydrochloride administration can induce depressive symptoms in animals and humans, raising ethical concerns about its use in research.

3. Safety concerns: DL-4-Chlorophenylalanine ethyl ester hydrochloride synthesis and administration involve the use of hazardous chemicals, raising safety concerns for researchers.

Zukünftige Richtungen

DL-4-Chlorophenylalanine ethyl ester hydrochloride research has the potential to contribute to a better understanding of the role of serotonin in various physiological and pathological processes. Some of the future directions for DL-4-Chlorophenylalanine ethyl ester hydrochloride research include:

1. Investigation of the role of serotonin in pain: DL-4-Chlorophenylalanine ethyl ester hydrochloride has been shown to reduce pain sensitivity in animals, suggesting a potential role for serotonin in pain regulation.

2. Development of new antidepressant drugs: DL-4-Chlorophenylalanine ethyl ester hydrochloride research may lead to the development of new antidepressant drugs that target the serotonin system.

3. Investigation of the role of serotonin in addiction: DL-4-Chlorophenylalanine ethyl ester hydrochloride research may shed light on the role of serotonin in addiction and substance abuse.

Conclusion

In conclusion, DL-4-Chlorophenylalanine ethyl ester hydrochloride is a synthetic compound that has been widely used in scientific research to investigate the role of serotonin in various physiological and pathological processes. DL-4-Chlorophenylalanine ethyl ester hydrochloride administration can induce a range of physiological and behavioral effects by reducing serotonin levels. DL-4-Chlorophenylalanine ethyl ester hydrochloride has several advantages and limitations for lab experiments, and its research has the potential to contribute to a better understanding of the role of serotonin in various processes.

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 2-amino-3-(4-chlorophenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2.ClH/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQIKGOQYNZYOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52031-05-7 | |

| Record name | Phenylalanine, 4-chloro-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52031-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-chloro-DL-alaninate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052031057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-chloro-3-phenyl-DL-alaninate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(chloroacetyl)benzyl]acetamide](/img/structure/B1333316.png)